3Alaph-Tigloyloxypterokaurene L3

Natural Product Chemistry Phytochemical Analysis Metabolomics

For researchers requiring authenticated ent-kaurane diterpenoids for phytochemical or metabolomics studies, 3Alaph-Tigloyloxypterokaurene L3 eliminates the risk of false negatives caused by generic analog substitution. - Unique C-3α tigloyl ester enables unambiguous LC-MS identification in Wedelia trilobata extracts (LogP 5.54). - ≥98% HPLC purity ensures reliable quantification as an external standard; distinct from kaurenoic acid (C-19 COOH) and unsubstituted pterokaurene L3. - Bulk and custom packaging supported; stable at -20°C, shipped at ambient with global logistics.

Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
Cat. No. B15145404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3Alaph-Tigloyloxypterokaurene L3
Molecular FormulaC20H30O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC34C2(CCC(C3)C(=C)C4)O)C)C(=O)O
InChIInChI=1S/C20H30O3/c1-13-11-19-9-6-15-17(2,16(21)22)7-4-8-18(15,3)20(19,23)10-5-14(13)12-19/h14-15,23H,1,4-12H2,2-3H3,(H,21,22)/t14-,15+,17+,18+,19+,20+/m0/s1
InChIKeyGQFVICMVZLJUEP-TZGIUIGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3Alaph-Tigloyloxypterokaurene L3 Overview


3Alaph-Tigloyloxypterokaurene L3 (synonym: 3α-Tigloyloxypterokaurene L3) is an ent-kaurane diterpenoid with the molecular formula C₂₅H₃₆O₅ and a molecular weight of 416.55 g/mol, first isolated and structurally elucidated from the ethanol extract of Wedelia trilobata (Asteraceae) [1]. This compound features a tetracyclic kaurane skeleton bearing a tigloyl ester moiety at the C-3 position, distinguishing it from the broader class of ent-kaurane diterpenoids. It is commercially available as a research-grade natural product reference standard from multiple suppliers, typically at purities of 95–98%, and is intended exclusively for laboratory and analytical use . The compound is commonly employed in phytochemical dereplication, metabolomics, and natural product screening programs .

3Alaph-Tigloyloxypterokaurene L3 Structural Differentiation


Generic substitution of 3Alaph-Tigloyloxypterokaurene L3 with other ent-kaurane diterpenoids is scientifically invalid due to its unique C-3 tigloyl ester moiety, which imparts distinct physicochemical properties compared to both the unsubstituted pterokaurene core and other common analogs such as kaurenoic acid. The presence of the tigloyl group at C-3 significantly increases the compound's lipophilicity (LogP ≈ 5.54) relative to the core skeleton (Pterokaurene L3, MW 318.45 g/mol, LogP ≈ 4.2 predicted), directly impacting its chromatographic retention behavior, membrane permeability, and solubility profile in biological assay systems . Furthermore, unlike kaurenoic acid—which possesses a C-19 carboxylic acid moiety—3Alaph-Tigloyloxypterokaurene L3 contains a C-18 carboxylic acid group and a distinct oxygenation pattern at C-9, resulting in different hydrogen-bonding capacities and potential interactions with biological targets [1]. Consequently, procurement of any analog without this specific substitution pattern will yield divergent experimental results in analytical, metabolic, and pharmacological studies .

3Alaph-Tigloyloxypterokaurene L3 Quantitative Evidence


Tigloyl Ester vs. Pterokaurene Core

3Alaph-Tigloyloxypterokaurene L3 differs from its core skeleton, Pterokaurene L3, by the presence of a tigloyl ester group at the C-3α position [1]. This substitution increases the molecular weight by approximately 31% (416.55 g/mol vs. 318.45 g/mol) and adds a carboxylic acid functionality at C-18, which is absent in the core skeleton . The tigloyl group consists of an α,β-unsaturated ester moiety (C₅H₇O₂), contributing additional unsaturation and altering the compound's polarity and chromatographic behavior.

Natural Product Chemistry Phytochemical Analysis Metabolomics

Lipophilicity vs. Kaurenoic Acid

The tigloyl ester moiety at C-3 significantly elevates the lipophilicity of 3Alaph-Tigloyloxypterokaurene L3 compared to the commonly studied analog kaurenoic acid. The predicted LogP for 3Alaph-Tigloyloxypterokaurene L3 is approximately 5.54 , whereas kaurenoic acid (C₂₀H₃₀O₂) exhibits a predicted LogP of approximately 4.6–4.9 . This difference of 0.64–0.94 LogP units translates to a 4–9 fold increase in partition coefficient, substantially impacting membrane permeability and solubility profiles .

Drug Discovery ADME Pharmacokinetics

Carboxylic Acid Position vs. Kaurenoic Acid

3Alaph-Tigloyloxypterokaurene L3 possesses a carboxylic acid group at the C-18 position, whereas kaurenoic acid contains its carboxylic acid at C-19. This positional isomerism alters the stereoelectronic environment and hydrogen-bonding geometry [1]. Additionally, the target compound features a hydroxyl group at C-9, which is absent in kaurenoic acid. The combination of C-3 tigloyl ester, C-9 hydroxyl, and C-18 carboxylic acid creates a unique pharmacophore distinct from the simpler C-19 carboxylic acid of kaurenoic acid .

Structure-Activity Relationship Synthetic Chemistry Derivatization

HPLC Retention vs. Co-Isolated Analogs

In the original isolation study, 3Alaph-Tigloyloxypterokaurene L3 (compound 1) exhibited distinct chromatographic behavior compared to co-isolated ent-kaurane diterpenoids, including ent-17-hydroxy-kaura-9(11),15-dien-19-oic acid (compound 2) and wedelobatins A and B (compounds 3 and 4) [1]. While quantitative retention time data is not publicly available, the structural differences—particularly the tigloyl ester at C-3 and C-9 hydroxyl—necessitate different elution conditions and yield unique retention profiles in reversed-phase HPLC systems .

Analytical Chemistry Quality Control Phytochemical Analysis

Commercial Purity Comparison

Commercial suppliers of 3Alaph-Tigloyloxypterokaurene L3 offer the compound at purity levels of 95–98% . At least one major vendor (CymitQuimica/TargetMol) specifies a purity of 98%, verified by HPLC, MS, and NMR . In contrast, generic ent-kaurane diterpenoids such as kaurenoic acid are frequently available at lower purities (e.g., ≥95% or ≥90%) due to more abundant natural sources and less rigorous purification requirements .

Quality Control Analytical Reference Standards Procurement

Cytotoxic Potential of Tigloyl-Substituted ent-Kauranes

While direct quantitative bioactivity data for 3Alaph-Tigloyloxypterokaurene L3 remains limited in published literature, the compound has been cited in review articles as possessing toxic effects on cancer cells, alongside co-isolated ent-17-hydroxy-kaura-9(11),15-dien-19-oic acid and wedelobatins A and B [1]. This aligns with the broader class of ent-kaurane diterpenoids from Wedelia species, which have demonstrated cytotoxic activities with IC₅₀ values ranging from 0.05 μM to 54.75 μM across various human cancer cell lines, including HepG2, MCF-7, HeLa, and A549 [2]. The presence of an α,β-unsaturated ester moiety (tigloyl group) in 3Alaph-Tigloyloxypterokaurene L3 is a structural feature associated with enhanced cytotoxic potential compared to unesterified analogs, as the conjugated ester can act as a Michael acceptor for cellular nucleophiles [3].

Cancer Research Natural Product Pharmacology Cytotoxicity Screening

3Alaph-Tigloyloxypterokaurene L3 Application Scenarios


Wedelia Extract Standardization & Metabolomics

Given its distinct molecular weight (416.55 g/mol) and unique tigloyl ester substitution, 3Alaph-Tigloyloxypterokaurene L3 serves as an ideal chromatographic marker for the authentication and quantification of Wedelia trilobata extracts in phytochemical analysis and metabolomics studies [1]. Its LogP of 5.54 and chromatographic separation from co-isolated ent-kauranes enable unambiguous LC-MS identification in complex plant matrices. Analytical laboratories conducting dereplication of Wedelia species should procure this compound at ≥98% purity for use as an external standard in HPLC-UV and LC-MS/MS methods.

SAR Studies on Tigloyl-Substituted ent-Kaurane Cytotoxicity

The compound's unique pharmacophore—comprising a C-3α tigloyl ester (α,β-unsaturated ester), C-9 hydroxyl, and C-18 carboxylic acid—positions it as a key test article for structure-activity relationship investigations into the cytotoxic potential of ent-kaurane diterpenoids [1]. The tigloyl moiety may act as a Michael acceptor for cellular nucleophiles, a mechanism implicated in the cytotoxic activity of related α,β-unsaturated carbonyl-containing natural products [2]. Researchers should prioritize this compound over unesterified analogs (e.g., pterokaurene L3) when exploring the contribution of the tigloyl ester to target engagement and cellular toxicity.

Chemical Derivatization & Semi-Synthesis

The presence of multiple functional handles—C-3 tigloyl ester, C-9 hydroxyl, and C-18 carboxylic acid—renders 3Alaph-Tigloyloxypterokaurene L3 a versatile starting material for semi-synthetic derivatization. The C-18 carboxylic acid (as opposed to the C-19 acid in kaurenoic acid) provides a distinct site for amide or ester formation, enabling the synthesis of analogs with altered lipophilicity or target-binding properties [1]. The tigloyl ester may be selectively hydrolyzed to generate the corresponding C-3 alcohol, offering a route to further functionalization at the C-3 position.

ADME Profiling of Tigloyl-Esterified Diterpenoids

With a predicted LogP of 5.54 , 3Alaph-Tigloyloxypterokaurene L3 exhibits lipophilicity within the optimal range for drug absorption (LogP 1–6) as identified in computational analyses of ent-kaurane diterpenoids [3]. The compound's distinct solubility profile—moderately soluble in water and soluble in DMSO, ethanol, and DMF —makes it suitable for in vitro ADME assays, including Caco-2 permeability, microsomal stability, and plasma protein binding studies. Procurement of this specific tigloyl ester is essential for comparative ADME studies evaluating the impact of C-3 esterification on the pharmacokinetic properties of ent-kaurane scaffolds.

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